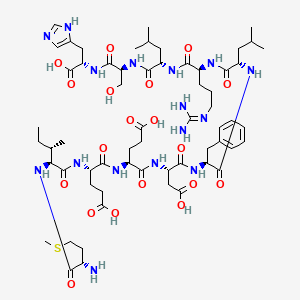
Oxadiargyl
Overview
Description
Oxadiargyl is a compound with the molecular formula C15H14Cl2N2O3 . It is mainly used as a selective contact herbicide for soil treatment in rice transplanting fields .
Molecular Structure Analysis
Oxadiargyl has a complex molecular structure. Its IUPAC name is 5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one . The compound’s molecular weight is 341.2 g/mol . The crystal structure of Oxadiargyl has been studied and reported in the literature .
Chemical Reactions Analysis
Oxadiargyl is known to degrade rapidly in paddy soil with half-lives (t1/2) of 4.5–7.6 days . This indicates that it undergoes chemical reactions in the environment, leading to its breakdown. The specific chemical reactions that Oxadiargyl undergoes are not detailed in the search results, but they likely involve interactions with soil components and environmental factors.
Physical And Chemical Properties Analysis
Oxadiargyl is a member of the 1,3,4-oxadiazol-2(3H)-one family . Compounds in this family are generally recognized for their stability, forming aromatic compounds. They are generally colorless, crystalline substances with a low melting point and are almost non-polar .
Scientific Research Applications
Effects on Direct-Seeded Rice and Weeds under Different Conditions
Oxadiargyl has been studied for its selectivity and effects in direct-seeded rice under aerobic and anaerobic conditions. The herbicide shows greater activity under anaerobic conditions, beneficial for managing weeds like Echinochloa crus-galli in rice production, especially in Mediterranean agriculture (Gitsopoulos & Froud-Williams, 2004).
Residue and Environmental Impact
Research has developed methods for monitoring oxadiargyl's dissipation dynamics and final residues in paddy fields, emphasizing the importance of understanding its behavior in agricultural environments to mitigate any potential negative impacts (Deng et al., 2018).
Weed Control Efficacy in Dry-Seeded Rice
A study in Bangladesh evaluated oxadiargyl's efficacy and phytotoxicity, showing it effectively controlled specific weeds in dry-seeded rice systems, improving yield with higher application rates, although phytotoxicity concerns were noted (Ahmed & Chauhan, 2015).
Method for Determining Residues in Environmental and Food Samples
A method using gas chromatography has been developed for determining oxadiargyl residues in various samples, including environmental and food contexts, which is crucial for assessing its presence and potential impact on ecosystems and human health (Shi et al., 2010).
Interaction with Plant Proteins
Research indicates oxadiargyl's potential to interact with essential plant proteins, such as phytocystatins, affecting their structure and function, which could have implications for crop yield and resistance to pests or diseases (Ahmed et al., 2017).
Encapsulation for Weed Management
Studies on encapsulating oxadiargyl for season-long weed management in rice show promising results for improving application effectiveness and environmental safety, highlighting the potential for innovative formulations to enhance its use in agriculture (Bommayasamy & Chinnamuthu, 2021).
Future Directions
The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at the European level for the pesticide active substance Oxadiargyl . This suggests that regulatory bodies are actively monitoring the use of Oxadiargyl and may adjust guidelines based on new research findings .
properties
IUPAC Name |
5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODWOZJVJKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058085 | |
| Record name | Oxadiargyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxadiargyl | |
CAS RN |
39807-15-3 | |
| Record name | Oxadiargyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxadiargyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxadiargyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXADIARGYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33159G4WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















